Selenodiglutathione
Overview
Description
Selenodiglutathione is a selenium-containing compound formed by the conjugation of selenium with two molecules of glutathione. It plays a significant role in selenium metabolism and is considered an important intermediate in the reduction of selenium compounds in biological systems. This compound is known for its potent cytotoxicity and its involvement in various biochemical pathways, particularly those related to oxidative stress and redox regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenodiglutathione can be synthesized through the reaction of selenium dioxide with glutathione. The process involves dissolving selenium dioxide in water to form selenite ions, which then react with glutathione under acidic conditions to produce this compound . The reaction can be represented as follows:
SeO2+2GSH→GSSeSG+H2O
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically synthesized in laboratory settings for research purposes. The reaction conditions involve maintaining a controlled pH and temperature to ensure the efficient formation of the compound .
Chemical Reactions Analysis
Types of Reactions: Selenodiglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a highly efficient oxidant of reduced thiols, such as thioredoxin, and serves as a substrate for mammalian thioredoxin reductase .
Common Reagents and Conditions:
Oxidation: this compound can oxidize reduced thiols in the presence of oxygen.
Reduction: It can be reduced by thioredoxin reductase in the presence of NADPH.
Substitution: this compound can react with other thiol-containing compounds to form mixed disulfides.
Major Products Formed: The major products formed from the reactions of this compound include glutathione disulfide and hydrogen selenide, depending on the specific reaction conditions .
Scientific Research Applications
Selenodiglutathione has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study selenium metabolism and redox reactions.
Biology: this compound is involved in the regulation of cellular redox states and is studied for its role in oxidative stress responses.
Mechanism of Action
Selenodiglutathione exerts its effects primarily through its interaction with thiol-containing proteins and enzymes. It can modify cysteine residues in proteins, leading to the formation of selenotrisulfide or selenenylsulfide adducts. These modifications can alter the activity of redox-regulated proteins, including transcription factors and enzymes involved in cellular signaling pathways . Additionally, this compound can catalyze reversible cysteine/disulfide transformations, thereby regulating critical cellular processes .
Comparison with Similar Compounds
Glutathione Disulfide: Unlike selenodiglutathione, glutathione disulfide does not contain selenium and is less potent in redox reactions.
Selenocystine: This compound contains selenium but differs in its structure and reactivity compared to this compound.
Uniqueness: this compound is unique due to its dual glutathione moieties and its ability to efficiently oxidize reduced thiols. Its potent cytotoxicity and involvement in selenium metabolism distinguish it from other selenium-containing compounds .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZZQVPWMCGSB-BJDJZHNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS[Se]SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O12S2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315520 | |
Record name | Selenodiglutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33944-90-0 | |
Record name | Selenodiglutathione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33944-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenodiglutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033944900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenodiglutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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